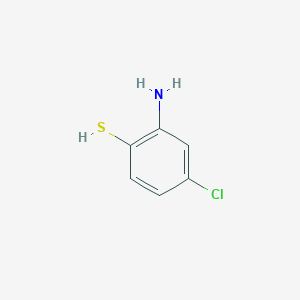

2-Amino-4-chlorobenzenethiol

Descripción

Propiedades

IUPAC Name |

2-amino-4-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIRMPARLVGMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143244 | |

| Record name | 2-Amino-4-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-00-8, 615-48-5 | |

| Record name | 2-Amino-4-chlorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-chlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercapto-5-chloroanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-chlorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chlorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Amino-4-chlorobenzenethiol (CAS No: 1004-00-8), a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities.

Core Properties of this compound

This compound, also known as 2-amino-4-chlorothiophenol, is an organosulfur compound featuring an aniline (B41778) and a thiophenol functional group. Its unique structure makes it a versatile building block in medicinal chemistry and materials science.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₆ClNS | |

| Molecular Weight | 159.64 g/mol | |

| Melting Point | 56-61 °C | |

| Boiling Point | 100 °C at 1 Torr; 281.2 °C at 760 mmHg | |

| Appearance | White to light yellow or green powder/lump | |

| Solubility | Soluble in methanol (B129727) and ethanol; practically insoluble in water. | |

| pKa (Predicted) | 7.35 ± 0.11 | |

| Density (Predicted) | 1.372 ± 0.06 g/cm³ | |

| Refractive Index | 1.672 | |

| Flash Point | 123.9 °C |

Spectral Information

Detailed spectral data, including FTIR, ATR-IR, Raman, and 13C NMR, are available for this compound and its hydrochloride salt. This information is crucial for quality control and structural confirmation in synthetic applications. Researchers can access this data through various chemical databases and supplier websites.

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic character of the amino and thiol groups. These functional groups allow for a variety of chemical transformations, leading to the formation of diverse heterocyclic systems.

Caption: General synthesis route and key reactions of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of biologically relevant heterocyclic compounds.

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol is adapted from the general procedure for the synthesis of 2-aminothiophenols from 2-aminobenzothiazoles.

Materials:

-

5-Chloro-2-aminobenzothiazole

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Acetic acid (50% in water)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of 5-chloro-2-aminobenzothiazole (10 mmol) and KOH (100 mmol) in 20 mL of water is heated to 120 °C.

-

The mixture is maintained at reflux for 24 hours.

-

After cooling to room temperature, the mixture is filtered to remove any solid impurities.

-

The filtrate is neutralized to a pH of 6 with a 50% aqueous solution of acetic acid.

-

The resulting precipitate, this compound, is collected by filtration and dried.

Protocol 2: Synthesis of 7-Chloro-2,3-dihydro-1,5-benzothiazepines

This protocol describes the synthesis of 1,5-benzothiazepine (B1259763) derivatives, which have shown potential as α-glucosidase inhibitors. The reaction proceeds via a domino Michael addition and intramolecular cyclization.

Caption: Workflow for the synthesis of 1,5-benzothiazepine derivatives.

Materials:

-

This compound

-

Substituted α,β-unsaturated ketone (chalcone)

-

Hexafluoro-2-propanol (HFIP)

-

Standard laboratory glassware

Procedure:

-

Equimolar amounts of this compound and the corresponding chalcone (B49325) are stirred at room temperature in HFIP.

-

The reaction is monitored for completion (typically a few hours).

-

Upon completion, the solvent (HFIP) is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 2,3-dihydro-1,5-benzothiazepine derivative.

Protocol 3: Synthesis of 8-Chloro-Substituted Phenothiazines

This protocol is based on a general, transition-metal-free method for synthesizing phenothiazines from 2-aminobenzenethiols and cyclohexanones.

Materials:

-

This compound

-

Substituted cyclohexanone (B45756)

-

Potassium iodide (KI)

-

(Benzylsulfonyl)benzene (or other suitable additive)

-

Oxygen atmosphere

-

Sealed reaction tube

Procedure:

-

Potassium iodide (0.1 eq) and (benzylsulfonyl)benzene (0.1 eq) are added to a 10 mL reaction tube.

-

The tube is sealed and purged with oxygen three times.

-

This compound (1 eq), the substituted cyclohexanone (1.5 eq), and chlorobenzene are added by syringe.

-

The reaction vessel is stirred at 140 °C for 24 hours.

-

After cooling to room temperature, the volatile components are removed under reduced pressure.

-

The residue is purified by column chromatography on neutral aluminum oxide to afford the desired phenothiazine (B1677639) product.

Applications in Drug Discovery and Development

While this compound itself is not typically the active pharmaceutical ingredient, it serves as a critical scaffold for the synthesis of compounds with a wide range of biological activities. The resulting heterocyclic structures are of great interest in drug development.

1,5-Benzothiazepine Derivatives as α-Glucosidase Inhibitors

A significant application of this compound is in the synthesis of 2,3-dihydro-1,5-benzothiazepine derivatives. These compounds have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage hyperglycemia in diabetic patients.

Kinetic studies have shown that these derivatives can act as competitive inhibitors of α-glucosidase. Molecular docking studies suggest that the benzothiazepine (B8601423) core, along with its substituents, can form key interactions with the active site of the enzyme, leading to its inhibition. The development of these compounds represents a promising avenue for novel anti-diabetic therapies.

Caption: Mechanism of action for 1,5-benzothiazepine derivatives as α-glucosidase inhibitors.

Phenothiazine Derivatives

Phenothiazines are a class of compounds known for their wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of novel phenothiazine structures using this compound allows for the exploration of new chemical space and the potential development of drugs with improved efficacy and side-effect profiles.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It can cause skin irritation and serious eye irritation. Some classifications also indicate it may cause severe skin burns and eye damage. It is associated with a strong, unpleasant odor (stench).

-

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. It is sensitive to air and light and should be stored under an inert atmosphere.

This guide provides a foundational understanding of this compound for professionals in the field. Its versatile chemistry and role as a precursor to bioactive molecules ensure its continued importance in research and development.

A Comprehensive Technical Guide to 2-Amino-4-chlorobenzenethiol (CAS 1004-00-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Amino-4-chlorobenzenethiol, a pivotal building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. This document covers its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols. Furthermore, this guide includes visual representations of synthetic pathways and experimental workflows to facilitate a deeper understanding of its chemical utility.

Introduction

This compound, also known as 2-amino-4-chlorothiophenol, is an organosulfur compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing amino, chloro, and thiol groups on a benzene (B151609) ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This guide serves as a comprehensive resource for professionals engaged in research and development, providing essential data and methodologies related to this compound.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a chlorine atom at position 4, and a thiol group at position 1.

-

Chemical Name: this compound[1]

-

Molecular Formula: C₆H₆ClNS[1]

-

Synonyms: 2-Amino-4-chlorothiophenol, 2-amino-4-chlorobenzene-1-thiol, 5-Chloro-2-mercaptoaniline, 4-Chloro-2-aminothiophenol[1][3][5]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 159.64 g/mol | [1][2] |

| Appearance | White to light yellow to green powder or lump | [3][5] |

| Melting Point | 56-61 °C (lit.) | [2] |

| SMILES String | Nc1cc(Cl)ccc1S | [2] |

| InChI Key | NGIRMPARLVGMPX-UHFFFAOYSA-N | [2] |

| Purity | Typically >96% (GC) | [2][3] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and impurity profiling. A common route for the synthesis of aminothiophenols involves the reduction of the corresponding nitrobenzenesulfonyl chloride or the hydrolysis of a benzothiazole (B30560) precursor. A general, adaptable method for the preparation of aminobenzenethiols is outlined below.

Experimental Protocol: Synthesis of 2-Aminobenzenethiols via Hydrolysis of 2-Aminobenzothiazoles

This protocol describes a general method for the synthesis of 2-aminobenzenethiols, which can be adapted for this compound starting from the corresponding 2-amino-5-chlorobenzothiazole.

Materials:

-

2-Amino-6-methylbenzothiazole (B160888) (as a model starting material)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Acetic Acid (50% in water)

Procedure:

-

A mixture of 2-amino-6-methylbenzothiazole (10 mmol) and KOH (100 mmol) in 20 mL of water is heated to 120 °C.

-

The reaction mixture is kept at reflux for 24 hours.

-

After cooling to room temperature, the mixture is filtered to remove any solid impurities.

-

The filtrate is neutralized to a pH of 6 with 50% acetic acid in water.

-

The resulting precipitate is collected by filtration to yield the target 2-aminobenzenethiol.

Key Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of various heterocyclic systems, most notably phenothiazines and benzothiazepines, which are scaffolds for numerous pharmaceutical agents.

Synthesis of Phenothiazine (B1677639) Derivatives

Phenothiazines are an important class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. This compound can be used to synthesize chlorinated phenothiazine derivatives.

Experimental Protocol: General Synthesis of Phenothiazines from 2-Aminobenzenethiols and Cyclohexanones

This protocol outlines a general procedure for the synthesis of phenothiazines from 2-aminobenzenethiols and cyclohexanones, which can be adapted for this compound.

Materials:

-

2-Amino-5-chlorobenzenethiol (0.2 mmol) (as a representative aminobenzenethiol)

-

4-Methylcyclohexanone (B47639) (0.3 mmol)

-

Potassium Iodide (0.02 mmol)

-

(Benzylsulfonyl)benzene (0.02 mmol)

-

Chlorobenzene (B131634) (0.8 mL)

Procedure:

-

To a 10 mL reaction tube, add potassium iodide (3.4 mg, 0.02 mmol) and (benzylsulfonyl)benzene (4.6 mg, 0.02 mmol).

-

Purge the sealed tube with oxygen three times.

-

Add 2-amino-5-chlorobenzenethiol (31.9 mg, 0.2 mmol), 4-methylcyclohexanone (36.8 µL, 0.3 mmol), and chlorobenzene (0.8 mL) by syringe.

-

Stir the reaction vessel at 140 °C for 24 hours.

-

After cooling to room temperature, remove the volatile components under reduced pressure.

-

Purify the residue by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc = 20:1) to afford the desired phenothiazine product.[6]

Logical Relationship: Synthesis of Phenothiazines

References

- 1. This compound | 1004-00-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. 2-Chlorophenothiazine synthesis - chemicalbook [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

A Technical Guide to 2-Amino-4-chlorobenzenethiol and Its Derivatives for Chemical Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on 2-Amino-4-chlorobenzenethiol. This document provides a thorough overview of its chemical synonyms, properties, and key synthetic applications, with a focus on the preparation of bioactive heterocyclic compounds. Detailed experimental methodologies and quantitative data are presented to facilitate laboratory applications.

Chemical Synonyms and Identification

This compound is a versatile chemical intermediate. A comprehensive list of its synonyms found in chemical literature and databases is provided below, which is essential for exhaustive literature searches and procurement.

| Synonym | CAS Number | Source |

| 2-Amino-4-chlorothiophenol | 1004-00-8 | Santa Cruz Biotechnology[1], PubChem[2] |

| 2-amino-4-chlorobenzene-1-thiol | 1004-00-8 | Santa Cruz Biotechnology[1], PubChem[2] |

| 5-Chloro-2-mercaptoaniline | 1004-00-8 | PubChem[2] |

| 4-Chloro-2-aminothiophenol | 1004-00-8 | PubChem[2] |

| Benzenethiol, 2-amino-4-chloro- | 1004-00-8 | PubChem[2] |

| This compound hydrochloride | 615-48-5 | SpectraBase[3] |

Table 1: Synonyms and CAS Numbers for this compound. This table provides a list of alternative names and corresponding CAS numbers for this compound and its hydrochloride salt, as found in various chemical databases.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C6H6ClNS | Santa Cruz Biotechnology[1], PubChem[2] |

| Molecular Weight | 159.64 g/mol | Santa Cruz Biotechnology[1], PubChem[2] |

| Appearance | White to light yellow to green powder or lump | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 56-61 °C | Sigma-Aldrich[4] |

| Purity | >96% | Sigma-Aldrich[4] |

Table 2: Physicochemical Data of this compound. This table summarizes key physical and chemical properties of this compound.

Synthesis of this compound

A representative experimental protocol for a related compound, 2-amino-5-chlorobenzenethiol, is presented here to illustrate the general synthetic approach.

General Synthesis of Substituted 2-Aminobenzenethiols

The synthesis of substituted 2-aminobenzenethiols can be achieved through a two-step process involving the formation of a 2-aminobenzothiazole (B30445) intermediate followed by its hydrolysis.

Figure 1: General two-step synthesis of 2-aminobenzenethiols. This diagram illustrates the common synthetic route involving the formation and subsequent hydrolysis of a 2-aminobenzothiazole intermediate.

Application in the Synthesis of Benzothiazoles

This compound is a key building block for the synthesis of various heterocyclic compounds, particularly benzothiazoles. A modern and efficient method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a hydrosilane.

Experimental Protocol: Hydrosilane-Promoted Cyclization of this compound with CO2

This protocol details the synthesis of 6-chlorobenzothiazole from this compound.

Materials:

-

This compound

-

Diethylsilane (Et2SiH2)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Carbon Dioxide (CO2)

-

Teflon-lined stainless steel autoclave with a magnetic stirrer

Procedure:

-

To a 22 ml Teflon-lined stainless steel autoclave, add this compound (2 mmol), DBN (1 equiv.), Et2SiH2 (1.5 equiv.), and NMP (2 mL).

-

Charge the reactor with CO2 to the desired pressure (e.g., 5 MPa) at room temperature.

-

Place the reactor in a preheated oil bath at the desired temperature (e.g., 150°C) and begin stirring.

-

After 24 hours, transfer the reactor to an ice-water bath to cool and then slowly release the CO2.

-

The product, 6-chlorobenzothiazole, can be purified by column chromatography.

Proposed Reaction Mechanism and Workflow

The proposed mechanism for the hydrosilane-promoted cyclization of 2-aminothiophenols with CO2 involves several key steps, including the formation of a silyl-formate intermediate and subsequent intramolecular cyclization.

Figure 2: Experimental workflow for the synthesis of 6-chlorobenzothiazole. This diagram outlines the key stages in the reaction of this compound with carbon dioxide and a hydrosilane, catalyzed by DBN.

Role in Signaling Pathways

Extensive searches of the chemical and biological literature did not reveal any direct involvement of this compound in cellular signaling pathways. Its significance in the context of drug development and biological research lies in its role as a versatile precursor for the synthesis of pharmacologically active molecules. The benzothiazole (B30560) and benzothiazepine (B8601423) scaffolds, which are readily accessible from this compound, are present in a variety of compounds with demonstrated biological activities. Therefore, while the starting material itself may not be a signaling molecule, it is a critical component in the synthesis of compounds that can modulate biological pathways.

Conclusion

References

Physical and chemical properties of 2-Amino-4-chlorobenzenethiol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Amino-4-chlorobenzenethiol, a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and dyes. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and analysis, and a workflow diagram for its preparation.

Core Physical and Chemical Properties

This compound, also known as 2-amino-4-chlorothiophenol, is an organosulfur compound with the chemical formula C₆H₆ClNS.[1][2][3] It is a solid at room temperature, appearing as a white to light yellow or green powder or lump.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNS | [1][2][3] |

| Molecular Weight | 159.64 g/mol | [1][2][3][6] |

| CAS Number | 1004-00-8 | [1][3][6] |

| Melting Point | 52-61 °C | [4][5][6] |

| Appearance | White to light yellow to green powder/lump | [4][5] |

| Purity | >98.0% (by GC) | [4][5] |

| InChI | 1S/C6H6ClNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | [2][6] |

| InChIKey | NGIRMPARLVGMPX-UHFFFAOYSA-N | [2][6] |

| SMILES | Nc1cc(Cl)ccc1S | [6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 2-aminobenzenethiols is through the reduction of a corresponding nitro compound or via the Herz reaction.[7] A specific method for preparing 4-chloro-2-aminothiophenol involves the reaction of 2,5-dichloronitrobenzene with sodium sulfide (B99878) or hydrosulfide (B80085).[8]

Protocol 1: Synthesis from 2,5-Dichloronitrobenzene

This protocol is adapted from a patented method for the preparation of o-aminothiophenols.[8]

Materials:

-

2,5-Dichloronitrobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaHS)

-

Water

-

Xylene

-

8% Sodium hydroxide (B78521) solution

-

30% Hydrochloric acid

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, and under an inert atmosphere, dissolve sodium sulfide or sodium hydrosulfide in water.

-

Add 2,5-dichloronitrobenzene to the sulfide solution.

-

Heat the reaction mixture to a temperature above 80°C and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to approximately 50-60°C. The product, along with sulfur and disulfide byproducts, will precipitate.

-

Filter the solid reaction product.

-

Dissolve the filtered solid in an 8% sodium hydroxide solution at 50-60°C. This step separates the desired product from sulfur and disulfide impurities.

-

Filter the solution to remove any undissolved material.

-

Cool the filtrate to room temperature and precipitate the 4-chloro-2-aminothiophenol by adding 30% hydrochloric acid.

-

For further purification, the aqueous phase can be extracted with an organic solvent like xylene.

-

The final product can be isolated from the organic phase by vacuum distillation.[8]

Purification

Purification of this compound can be achieved by recrystallization or vacuum distillation.[8] For laboratory scale, column chromatography on silica (B1680970) gel can also be employed.

Analytical Methods

Gas Chromatography (GC)

-

Purpose: To determine the purity of this compound.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column suitable for the analysis of aromatic amines and thiols (e.g., a DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Temperature Program: An initial temperature of 100°C, ramped to 250°C at a rate of 10°C/min.

-

Injection: A sample solution in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

-

Analysis: The purity is determined by the relative peak area of the main component.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectrum should show characteristic absorption bands for N-H stretching of the primary amine, S-H stretching of the thiol, and C-Cl stretching.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the amine and thiol groups.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum for the hydrochloride salt of this compound has been reported.[1]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Visualized Workflows

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

Applications

This compound is a versatile intermediate used in the synthesis of a variety of heterocyclic compounds. It is a key precursor for the preparation of benzothiazoles, which are known to have a wide range of biological activities and are used in the development of pharmaceuticals.[10][11] It is also used in the synthesis of phenothiazines and other sulfur and nitrogen-containing heterocyclic systems.[7]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C6H6ClNS | CID 12000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 1004-00-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 1004-00-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-氨基-4-氯苯硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ijcrt.org [ijcrt.org]

- 8. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Safe Handling of 2-Amino-4-chlorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-4-chlorobenzenethiol (CAS No. 1004-00-8). The following sections detail the material's properties, hazards, and the necessary protocols for its safe use in a laboratory and research environment.

Chemical Identification and Properties

This compound, also known as 2-Amino-4-chlorothiophenol, is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and heterocyclic molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1004-00-8[1][2] |

| Molecular Formula | C₆H₆ClNS[1][3] |

| Molecular Weight | 159.64 g/mol [1][3] |

| Synonyms | 2-Amino-4-chlorothiophenol[2][4][5] |

| UN Number | UN3261 or UN3259[2][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Solid, Crystal - Powder[1][2][4] |

| Appearance | White to slightly pale yellow or pale yellow-green[4][6] |

| Odor | Stench[1][2][4] |

| Melting Point | 56 - 61 °C[2] |

| Flash Point | Not applicable |

| Water Solubility | Low water solubility is implied[1] |

| Stability | Stable under normal conditions[2][3] |

Hazard Identification and Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3] The primary hazards are severe skin and eye damage. It is also noted for its strong, unpleasant odor.[1][2]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2][3][7] |

| Serious Eye Damage/Eye Irritation | 1 / 2 | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation[1][2][3][7] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[2][7] |

The signal word associated with this chemical is "Danger" or "Warning" .[1][4]

Exposure Controls and Personal Protection

Appropriate controls are mandatory to minimize exposure risk.

Engineering Controls

Operations involving this compound must be conducted in a chemical fume hood.[2][8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][4] A closed system should be used whenever possible to prevent the dispersion of dust.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential. The following table and workflow diagram outline the required equipment.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face | Tight-sealing safety goggles or a face shield.[2][3][4] |

| Skin | Impervious protective clothing, boots, and gloves (Nitrile rubber, Neoprene recommended).[1][3][4] |

| Respiratory | For operations generating dust, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required. Positive-pressure supplied-air respirators may be necessary for high airborne concentrations.[3] |

Safe Handling and Storage Procedures

Handling

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Incompatible Materials: Strong oxidizing agents and acids.[2][3]

Emergency Protocols

Immediate action is required in case of any exposure or release. Always show the Safety Data Sheet to the attending medical personnel.[1][2]

First-Aid Measures

The following table summarizes the immediate first-aid steps. Medical attention is required in all cases of exposure.[1][4]

Table 5: First-Aid Measures

| Exposure Route | Protocol |

|---|---|

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing. Immediate medical attention is required.[1][2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Call a physician immediately.[1][2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1][2] |

| Ingestion | Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required.[1][2] |

Fire-Fighting Measures

This material can decompose in a fire to release irritating and toxic gases.

Table 6: Fire-Fighting Guidance

| Aspect | Details |

|---|---|

| Suitable Extinguishing Media | CO₂, dry chemical, dry sand, alcohol-resistant foam.[1][2][4] |

| Unsuitable Extinguishing Media | No information available.[1][2] |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides, Hydrogen chloride gas, Hydrogen sulfide.[2][3] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2][3] |

Accidental Release Measures

In the event of a spill, personnel should be evacuated to a safe area.[1][2]

Experimental Protocol for Spill Cleanup:

-

Personal Precautions: Wear the appropriate personal protective equipment as detailed in Section 3.2, including respiratory protection. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the material from entering drains or contaminating the ground water system.[1][2][4]

-

Containment and Clean-up:

-

Cover the powder spill with a plastic sheet to minimize spreading.[3]

-

Carefully sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1][2][4]

-

Clean the contaminated surface thoroughly.[3]

-

Dispose of the waste in accordance with all applicable local, regional, and national regulations.[4]

-

Toxicological Information

While no specific acute toxicity data is available for this product, it is known to cause severe burns upon exposure.[1][2] The toxicological properties have not been fully investigated.[1][2] It is not known to be a carcinogen, and no information on sensitization is available.[2]

Transport and Disposal Information

Proper shipping and disposal are critical for safety and environmental protection.

Table 7: Transportation Details

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

|---|

| DOT/TDG | UN3261 | Corrosive solid, acidic, organic, n.o.s. (2-Amino-4-chlorothiophenol) | 8 | III |

Note: Some sources may list UN3259.[4]

Disposal: Waste disposal should be in accordance with all applicable regional, national, and local laws and regulations. Do not empty into drains.[2][3] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[3]

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 1004-00-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | C6H6ClNS | CID 12000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

Spectroscopic and Synthetic Overview of 2-Amino-4-chlorobenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data (NMR and IR) for 2-Amino-4-chlorobenzenethiol. It includes details on instrumentation and general experimental protocols derived from publicly available data. Additionally, a representative synthetic pathway for this class of compounds is presented.

Spectroscopic Data

While comprehensive, publicly available datasets of fully assigned peaks for this compound are limited, information regarding the techniques and instrumentation used for its characterization provides valuable insight for researchers.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for the hydrochloride salt of this compound has been recorded.

Table 1: Summary of Available ¹³C NMR Data for this compound Hydrochloride [1]

| Parameter | Value |

| Spectrometer | Varian CFT-20 |

| Solvent | Polysol |

| Reference | Tetramethylsilane (TMS) |

Note: Specific chemical shift values (δ) are not detailed in the available public data.

1.2. Infrared (IR) Spectroscopy

FTIR spectra of this compound have been acquired using multiple techniques.

Table 2: Summary of Available FTIR Spectroscopy Data for this compound [2]

| Technique | Instrument | Sample Preparation |

| ATR-Neat (DuraSamplIR II) | Bruker Tensor 27 FT-IR | Neat solid |

| Melt (Liquid) | Bruker Tensor 27 FT-IR | Melted solid |

| KBr Wafer (for Hydrochloride salt) | Not specified | Dispersed in KBr pellet |

Note: A detailed list of absorption peaks (cm⁻¹) is not provided in the available public data.

Experimental Protocols

The following are representative experimental protocols for acquiring NMR and IR spectra, based on general laboratory practices and information from related studies.

2.1. Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol is a standard procedure for the NMR analysis of small organic molecules like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

The data would be acquired on a spectrometer such as a Bruker Avance III 400 HD Spectrometer.

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Standard acquisition parameters for ¹H NMR would include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a 90-degree pulse width, a longer acquisition time, and a relaxation delay of 2-5 seconds would be used, with proton decoupling.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C spectra.

-

Process the FID using a Fourier transform to obtain the frequency domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the atoms.

-

2.2. Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use an instrument such as a Bruker Tensor 27 FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the ATR crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their wavenumbers (cm⁻¹).

-

Correlate the observed peaks to specific functional groups (e.g., N-H stretch, C-H aromatic stretch, C-Cl stretch, S-H stretch).

-

Synthetic Pathway: The Herz Reaction

The Herz reaction is a well-established method for the synthesis of 2-aminobenzenethiols from anilines. The following diagram illustrates the general workflow for the synthesis of a substituted 2-aminobenzenethiol, which can be adapted for this compound starting from 4-chloroaniline.

Caption: General workflow for the synthesis of 2-aminobenzenethiols via the Herz reaction.

This technical guide provides a foundational understanding of the spectroscopic characterization and synthesis of this compound. Further detailed quantitative data would require access to proprietary databases or direct experimental analysis.

References

The Aminothiophenol Functional Group: A Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminothiophenol scaffold, characterized by the presence of both an amino (-NH₂) and a thiol (-SH) group on a benzene (B151609) ring, is a cornerstone in synthetic and medicinal chemistry. The interplay of these two functional groups imparts a unique reactivity profile, making it a versatile building block for the synthesis of a diverse array of heterocyclic compounds, most notably benzothiazoles. Derivatives of aminothiophenol are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the fundamental reactivity of aminothiophenol functional groups, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and biological signaling cascades.

Core Reactivity of Functional Groups

The chemical behavior of 2-aminothiophenol (B119425) is dictated by the nucleophilicity of the amino and thiol groups. The thiol group is generally more nucleophilic than the amino group and is also more acidic. The lone pair of electrons on the nitrogen atom of the amino group and the sulfur atom of the thiol group are readily available for reaction with electrophiles. The aromatic ring can also participate in electrophilic substitution reactions, with the amino and thiol groups acting as activating, ortho-, para-directing groups.

Quantitative Reactivity Data

To facilitate a deeper understanding of the reactivity of aminothiophenol, the following table summarizes key quantitative data for its functional groups. These values are essential for predicting reaction outcomes and optimizing experimental conditions.

| Property | Value | Functional Group | Notes |

| pKa₁ | <2 | Amino (-NH₃⁺) | The protonated amino group is strongly acidic.[1] |

| pKa₂ | 7.90 | Thiol (-SH) | The thiol group is a weak acid.[1] |

| S-H Bond Dissociation Energy (BDE) | ~79.5 ± 0.8 kcal/mol | Thiol (-SH) | Estimated based on substituted thiophenols. This value can be influenced by solvent and substituents.[2][3][4] |

| N-H Bond Dissociation Energy (BDE) | ~87.7 kcal/mol | Amino (-NH₂) | Estimated based on aniline. |

Key Chemical Transformations

The dual functionality of aminothiophenol allows for a rich variety of chemical transformations, making it a valuable precursor in organic synthesis.

Oxidation: Formation of Disulfides and Sulfonic Acids

The thiol group of aminothiophenol is susceptible to oxidation. Mild oxidizing agents typically lead to the formation of the corresponding disulfide, 2,2'-dithiobis(aniline). Stronger oxidation can further oxidize the sulfur atom to form a sulfonic acid.

Experimental Protocol: Synthesis of 2,2'-Dithiobis(aniline) (Disulfide Formation)

Materials:

-

2-Aminothiophenol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Dissolve 2-aminothiophenol in DMSO.

-

Add water to the solution and stir at room temperature. The reaction is often spontaneous in the presence of air (oxygen) as the oxidant.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the disulfide often precipitates from the solution.

-

Isolate the product by filtration.

-

The product can be further purified by recrystallization.

Alkylation: Targeting the Nitrogen and Sulfur Centers

Alkylation of aminothiophenol can occur at either the nitrogen or the sulfur atom. S-alkylation is generally favored due to the higher nucleophilicity of the thiolate anion. Selective N-alkylation can be challenging and may require protection of the more reactive thiol group or specific reaction conditions.[5]

Experimental Protocol: Selective N-Alkylation of 2-Aminophenol (B121084) (Model for 2-Aminothiophenol)

This protocol for a related compound, 2-aminophenol, can be adapted for 2-aminothiophenol, likely with the need for thiol protection for optimal selectivity.

Materials:

-

2-Aminophenol (or thiol-protected 2-aminothiophenol)

-

Aldehyde or ketone (e.g., benzaldehyde)

-

Methanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dichloromethane

-

Imine Formation:

-

To a stirred solution of 2-aminophenol (1 equivalent) in methanol, add the aldehyde or ketone (1 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Carefully add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Acylation

Both the amino and thiol groups of aminothiophenol can undergo acylation with reagents such as acyl chlorides or anhydrides to form amides and thioesters, respectively.

Cyclization Reactions: Synthesis of Benzothiazoles

One of the most important reactions of 2-aminothiophenol is its condensation with various carbonyl-containing compounds to form the benzothiazole (B30560) ring system.[7] This reaction is a cornerstone for the synthesis of a wide range of biologically active molecules.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles from Carboxylic Acids

Materials:

-

2-Aminothiophenol

-

Aromatic carboxylic acid

-

Polyphosphoric acid (PPA)

Procedure: [8]

-

In a round-bottom flask, combine 2-aminothiophenol (1 equivalent) and the aromatic carboxylic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) to the mixture. PPA acts as both a catalyst and a dehydrating agent.

-

Heat the reaction mixture with stirring. The reaction temperature can range from 170 to 250°C depending on the specific substrates.

-

Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude benzothiazole derivative by recrystallization or column chromatography.

Role in Drug Development and Biological Signaling

Derivatives of aminothiophenol, particularly benzothiazoles, are privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities. They have been shown to interact with various biological targets, leading to anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Mechanisms of Benzothiazole Derivatives

Benzothiazoles exert their anticancer effects through multiple mechanisms, often by interfering with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

1. Topoisomerase II Inhibition: Certain benzothiazole derivatives can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[9][10] By inhibiting this enzyme, these compounds lead to DNA damage and ultimately trigger apoptosis (programmed cell death).

Caption: Inhibition of Topoisomerase II by benzothiazole derivatives.

2. Tyrosine Kinase Inhibition: Many benzothiazole derivatives have been designed as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11][12] These enzymes are often overactive in cancer cells and play a critical role in signaling pathways that promote cell growth and proliferation.

References

- 1. 2-Aminobenzenethiol | 137-07-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Role of 2-Amino-4-chlorobenzenethiol as a precursor in organic synthesis.

An In-depth Technical Guide to 2-Amino-4-chlorobenzenethiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound, also known as 2-amino-4-chlorothiophenol, is a pivotal organosulfur compound with the chemical formula C₆H₆ClNS.[1][2] This bifunctional molecule, featuring both an amino (-NH₂) and a thiol (-SH) group on a chlorobenzene (B131634) ring, serves as a highly versatile precursor in the synthesis of a wide array of heterocyclic compounds.[3] Its unique structure allows for a variety of cyclization and condensation reactions, making it an indispensable building block in medicinal chemistry and materials science.[4] The primary significance of this compound lies in its role as a key starting material for the synthesis of benzothiazoles, a class of compounds renowned for their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Physicochemical Properties:

-

Molecular Weight: 159.64 g/mol [1]

-

Appearance: White to light yellow or green powder/lump.[6][7]

-

Melting Point: 56-61 °C[8]

Core Applications in Heterocyclic Synthesis

This compound is a cornerstone for the synthesis of various heterocyclic systems. Its dual nucleophilic nature enables facile ring-closure reactions with a range of electrophilic partners.

Synthesis of Benzothiazoles

The most prominent application of this compound is in the synthesis of 2-substituted benzothiazoles.[9] This is typically achieved through condensation with carbonyl compounds such as aldehydes, ketones, carboxylic acids, or their derivatives.[4][10] The general mechanism involves the initial formation of an imine or amide, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole (B30560) ring.[10] The resulting 6-chloro-substituted benzothiazoles are of significant interest in drug discovery.

Synthesis of Benzothiazepines

This compound is also utilized in the synthesis of 2,3-dihydro-1,5-benzothiazepin-4-(5H)-ones.[11] These seven-membered heterocyclic compounds are another class of pharmacologically important molecules.

Synthesis of Phenothiazines

The reaction of this compound with cyclohexanones can lead to the formation of phenothiazine (B1677639) derivatives, such as 8-chloro-1-azaphenothiazine.[11][12] Phenothiazines are a well-established class of compounds with applications as antipsychotic drugs and other central nervous system agents.

Key Synthetic Transformations and Pathways

The reactivity of this compound is dominated by the nucleophilicity of its amino and thiol groups. This allows for several key synthetic transformations.

Condensation with Aldehydes

The condensation reaction with various aromatic and aliphatic aldehydes is the most common method for preparing 2-substituted benzothiazoles.[4][10] This reaction can be catalyzed by acids, bases, or metal catalysts and can often be performed under green and solvent-free conditions.[4][9]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6H6ClNS | CID 12000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 1004-00-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 1004-00-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | CAS: 1004-00-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound 96 1004-00-8 [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 2-Amino-4-chlorobenzenethiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Amino-4-chlorobenzenethiol represent a promising scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide explores key research avenues for these derivatives, focusing on their synthesis and pharmacological activities, particularly in the realms of oncology, infectious diseases, and inflammation. By providing a comprehensive overview of synthetic methodologies, quantitative biological data, detailed experimental protocols, and insights into relevant signaling pathways, this document aims to equip researchers with the foundational knowledge to innovate in this compelling area of drug discovery.

Introduction

This compound is a key starting material for the synthesis of various heterocyclic systems, primarily due to the reactive amino and thiol groups positioned on the benzene (B151609) ring. The presence of a chlorine atom at the 4-position further modulates the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide will focus on three principal classes of derivatives synthesized from this precursor: benzothiazoles, phenothiazines, and benzothiazepines. Each of these scaffolds is associated with a broad spectrum of pharmacological activities, making them attractive targets for drug development.

Synthetic Strategies

The versatility of this compound allows for its incorporation into a variety of heterocyclic frameworks through several synthetic routes.

Synthesis of 6-Chloro-benzothiazole Derivatives

The condensation of this compound with various electrophilic reagents is a common and efficient method for the synthesis of 2-substituted-6-chloro-benzothiazoles.

One prevalent method involves the reaction with aldehydes. For instance, the condensation of this compound with substituted aromatic aldehydes in the presence of an oxidizing agent such as hydrogen peroxide in an acidic medium can yield the corresponding 2-aryl-6-chloro-benzothiazoles with good to excellent yields (85-94%)[1]. Microwave-assisted synthesis has also been employed to accelerate this reaction[1].

Another approach involves the reaction with sodium dimethyl dithiocarbamate (B8719985) in the presence of AlCl₃ as a catalyst, which has been shown to produce 2-thio-6-chlorobenzothiazole with a high yield of 95% in a short reaction time of 10-30 minutes[1]. However, this method has the drawback of using a toxic solvent and requiring column chromatography for purification[1].

Synthesis of 2-Chloro-phenothiazine Derivatives

The synthesis of 2-chloro-phenothiazines can be achieved through the reaction of m-chlorodiphenylamine with sulfur. A common route to m-chlorodiphenylamine starts from the condensation of m-chloroaniline and o-chlorobenzoic acid, followed by a deacidification step[2]. The subsequent cyclization with sulfur, often catalyzed by iodine, yields 2-chloro-phenothiazine[2]. While not a direct cyclization of this compound, its structural isomer, 2-amino-5-chlorobenzenethiol, can be used in reactions with substituted cyclohexanones to produce phenothiazine (B1677639) derivatives[3]. A patent describes the reaction of the zinc salt of this compound with 2-nitrochlorobenzene as a step in the synthesis of 2-substituted phenothiazines[4].

Synthesis of 7-Chloro-1,4-benzothiazepine Derivatives

The synthesis of the seven-membered benzothiazepine (B8601423) ring can be accomplished through the condensation of this compound with α,β-unsaturated carbonyl compounds. For example, the reaction with 2-benzylidine-1,3-indanedione in a mixture of acetic acid and isopropyl alcohol at room temperature has been reported to yield a 7-chloro-benzo[b]indeno[1,2-e][5][6]thiazepin-12-one derivative[7].

Potential Research Areas and Pharmacological Activities

Anticancer Activity

Derivatives of 6-chloro-benzothiazole have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Data:

| Compound Class | Cancer Cell Line | IC50/GI50 | Reference |

| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 71.8 nM (GI50) | [8][9] |

| Substituted chlorophenyl oxothiazolidine based benzothiazole (B30560) | HeLa (Cervical cancer) | 9.76 µM (IC50) | [9] |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29 (Colon cancer) | 0.024 µM (IC50) | [9] |

| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87 (Glioblastoma) | < 50 nM (IC50) | [10] |

Signaling Pathways:

A promising area of investigation is the role of these derivatives in modulating the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival[11][12][13]. The novel benzothiazole derivative PB11 has been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt pathway[10].

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. 6-Chloro-benzothiazole derivatives have shown promising activity against a range of bacteria.

Quantitative Data:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzothiazole clubbed isatin (B1672199) derivative (41c) | Escherichia coli | 3.1 | [2] |

| Benzothiazole clubbed isatin derivative (41c) | Pseudomonas aeruginosa | 6.2 | [2] |

| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11a) | Listeria monocytogenes | 0.10-0.25 | [2] |

| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11a) | Staphylococcus aureus | 0.10-0.25 | [2] |

| 6-Cl benzothiazole-based thiazolidinone (18) | Pseudomonas aeruginosa (resistant strain) | 0.06 | [14] |

Mechanism of Action:

A key target for antibacterial action is the bacterial DNA gyrase, an enzyme essential for DNA replication. Benzothiazole derivatives have been identified as inhibitors of the GyrB subunit of DNA gyrase, leading to bacterial cell death[5][6][15][16][17].

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzothiazole derivatives have demonstrated potent anti-inflammatory effects. A recent study highlighted that the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine significantly decreased the activity of pro-inflammatory cytokines IL-6 and TNF-α[10].

Signaling Pathways:

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response and plays a crucial role in modulating inflammation[17][18][19][20]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1)[20]. Investigating the ability of this compound derivatives to activate the Nrf2 pathway is a promising research direction.

Experimental Protocols

General Procedure for Synthesis of 2-Aryl-6-chloro-benzothiazoles

To a solution of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (B145695) (10 mL), 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) are added. The reaction mixture is stirred at room temperature for 45-60 minutes. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then recrystallized from an appropriate solvent to afford the pure 2-aryl-6-chloro-benzothiazole[1].

MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[14][18][21][22]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized bacterial suspension.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[23][24][25][26][27]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

-

Animal Grouping: Divide rats into control and test groups.

-

Compound Administration: Administer the test compounds (e.g., intraperitoneally) to the test groups.

-

Induction of Edema: After 30 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema in the test groups compared to the control group.[8][9][28][29]

Future Directions and Conclusion

The derivatives of this compound, particularly the 6-chloro-benzothiazole scaffold, have demonstrated significant promise as a source of novel therapeutic agents. Future research should focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of derivatives, including phenothiazines and benzothiazepines, to explore a wider chemical space.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the heterocyclic core to optimize potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most promising compounds.

-

In Vivo Efficacy and Safety Profiling: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]

- 3. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchr.org [jchr.org]

- 21. MTT (Assay protocol [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 25. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

A Technical Guide to 2-Amino-4-chlorobenzenethiol: Sourcing, Purity, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2-Amino-4-chlorobenzenethiol, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. This document outlines commercial suppliers, available purity grades, and detailed analytical methodologies for quality assessment. Furthermore, it presents a comprehensive experimental protocol for a common synthetic application and visual workflows to aid in laboratory practice.

Commercial Availability and Purity Grades

This compound is readily available from a range of chemical suppliers, catering to both research and development needs as well as larger-scale production. The purity of the commercially available product typically varies, with common grades being 96%, >98.0%, and 99%. The method of purity analysis is often specified by the supplier, with Gas Chromatography (GC) being a frequently cited technique.

For researchers and drug development professionals, understanding the impurity profile is critical. While specific impurity data is lot-dependent and should be obtained from the supplier's Certificate of Analysis (CoA), a general overview of potential impurities is valuable. These may include starting materials from the synthesis of this compound, by-products from side reactions, and residual solvents.

Below is a summary of commercially available purity grades from prominent suppliers. It is imperative to consult the specific CoA for detailed information on a particular batch.

| Supplier | Purity Grade | Analytical Method |

| Sigma-Aldrich | 96% | Not specified on product page, CoA available |

| Tokyo Chemical Industry (TCI) | >98.0% | GC |

| Santa Cruz Biotechnology | Not specified | CoA available |

| Ality Chemical | 99% | Not specified on product page, CoA available |

Table 1: Commercial Suppliers and Purity Grades of this compound

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is a critical step in any synthetic procedure. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): A robust method for determining the purity of the compound and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point. UV detection is suitable for this aromatic compound.

-

Gas Chromatography (GC): As indicated by some suppliers, GC is a primary method for purity assessment. It is particularly useful for identifying and quantifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The spectra will show characteristic shifts for the aromatic protons and carbons, as well as the amine and thiol protons.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to help identify impurities by their mass-to-charge ratio.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds, many of which exhibit important pharmacological activities. Notably, it is a key precursor for the synthesis of phenothiazines and benzothiazepines, which are scaffolds found in numerous approved drugs.

Synthesis of Phenothiazine (B1677639) Derivatives

Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of phenothiazine derivatives often involves the reaction of a 2-aminobenzenethiol with a suitably substituted cyclohexanone.

Caption: General experimental workflow for the synthesis of phenothiazine derivatives.

Detailed Experimental Protocol: Synthesis of a Substituted Phenothiazine

The following protocol is a general guideline for the synthesis of a phenothiazine derivative from 2-amino-5-chlorobenzenethiol (an isomer of the title compound, illustrating the general reactivity) and a substituted cyclohexanone. This procedure should be adapted and optimized for specific substrates and scales.[1]

Materials:

-

2-Amino-5-chlorobenzenethiol (0.2 mmol)

-

4-Ethylcyclohexanone (B1329521) (0.3 mmol)

-

Potassium iodide (0.02 mmol)

-

(Benzylsulfonyl)benzene (0.02 mmol)

-

Chlorobenzene (B131634) (0.8 mL)

-

Neutral aluminum oxide for column chromatography

-

Petroleum ether and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a 10 mL reaction tube, add potassium iodide (3.4 mg, 0.02 mmol) and (benzylsulfonyl)benzene (4.6 mg, 0.02 mmol).

-

Seal the tube and purge with oxygen three times.

-

Add 2-amino-5-chlorobenzenethiol (31.9 mg, 0.2 mmol), 4-ethylcyclohexanone (42.3 µL, 0.3 mmol), and chlorobenzene (0.8 mL) via syringe.

-

Stir the reaction vessel at 140 °C for 24 hours.

-